molecular formula C12H8F2O B1343091 4-(2-Fluorophenyl)-2-fluorophenol CAS No. 612092-34-9

4-(2-Fluorophenyl)-2-fluorophenol

Cat. No.: B1343091
CAS No.: 612092-34-9
M. Wt: 206.19 g/mol
InChI Key: RJJBJXSYRNWSIP-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-fluorophenol (CAS: 612092-34-9) is a bifluorinated aromatic compound featuring a phenol core substituted with a 2-fluorophenyl group at the para position and an additional fluorine at the ortho position of the phenolic ring. This compound is synthesized via multi-step reactions involving halogenation and coupling strategies, as demonstrated in the preparation of structurally related pyridazinones and triazole derivatives . Its unique substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-fluoro-4-(2-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJBJXSYRNWSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619947
Record name 2',3-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612092-34-9
Record name 2',3-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-fluorophenol typically involves the fluorination of phenol derivatives One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorinating agents such as fluorine gas or N-fluorobenzenesulfonimide (NFSI) under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of environmentally friendly fluorinating agents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atoms in the ortho and para positions relative to the hydroxyl group are susceptible to substitution under specific conditions.

Reaction Conditions Yield Key Observations Reference
Fluorine displacement NaH/DMF, 0°C, 1.5 h; reaction with thieno[2,3-d]pyrimidine derivatives36–98%Selective substitution at the ortho-fluorine due to steric and electronic effects
Chlorination Cl₂ gas, 0–185°C (solvent-free)97–98%Catalyst-free chlorination at the para position with high regioselectivity
Amination Microwave irradiation (120°C, 3 h) with N-formylformohydrazide36%Formation of fused pyrazole derivatives via tandem substitution-cyclization

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group directs electrophilic attack to the ortho and para positions, though fluorine’s electron-withdrawing nature moderates reactivity.

Reaction Conditions Yield Key Observations Reference
Nitration HNO₃ (dilute), RTN/ARapid nitration at the para-hydroxyl position, limited by competing defluorination
Sulfonation H₂SO₄ (concentrated), RTN/AExothermic reaction requiring controlled conditions to avoid polymerization

Oxidative Defluorination

Fluorine atoms can be removed enzymatically or via radical mechanisms.

Reaction Conditions Yield Key Observations Reference
Biocatalytic defluorination Cytochrome P450BM3-F87G, NADPH, 2-decenal (150 µM)71 min⁻¹Benzoquinone intermediate reduced to hydroquinone; 12× efficiency boost with aldehydes
Radical-mediated cleavage UV light, H₂O₂N/ANon-enzymatic pathway producing phenolic radicals

Cross-Coupling Reactions

The aromatic ring participates in transition-metal-catalyzed couplings.

Reaction Conditions Yield Key Observations Reference
Suzuki-Miyaura coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)75–85%Selective coupling at the para-fluorine position
Buchwald-Hartwig amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (100°C)68%Formation of diarylamine derivatives

Functional Group Transformations

The hydroxyl group undergoes typical phenolic reactions.

Reaction Conditions Yield Key Observations Reference
Methylation CH₃I, K₂CO₃, acetone (reflux)89%Selective O-methylation without affecting fluorine substituents
Etherification Alkyl halides, NaH, DMF (0°C)70–92%Formation of aryl ethers with steric hindrance at ortho-fluorine

Key Reactivity Trends:

  • Ortho/para-directing effects : The hydroxyl group enhances substitution at adjacent positions, but fluorine’s electron withdrawal reduces activation.
  • Steric hindrance : The 2-fluorophenyl group impedes reactions at the ortho position.
  • Stability : Resistance to hydrolysis under acidic/basic conditions due to fluorine’s inductive effects .

Scientific Research Applications

4-(2-Fluorophenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Fluorinated Phenols

Compound Name CAS Number Molecular Formula Fluorine Substitution Pattern Key Properties/Applications
4-(2-Fluorophenyl)-2-fluorophenol 612092-34-9 C₁₂H₈F₂O Phenol: 2-F; Phenyl: 2-F Intermediate in medicinal chemistry
4-(3-Fluorophenyl)-2-fluorophenol 1214390-52-9 C₁₂H₈F₂O Phenol: 2-F; Phenyl: 3-F Potential bioactivity modifier
4-(4-Fluorophenyl)-3-fluorophenol 349665-92-5 C₁₂H₈F₂O Phenol: 3-F; Phenyl: 4-F Altered solubility/stability
2-Fluorophenol 367-12-4 C₆H₅FO Phenol: 2-F Glycosylation substrate

Structural and Electronic Effects

  • Substituent Position: The ortho-fluorine on the phenol ring in this compound introduces steric hindrance and electron-withdrawing effects, reducing reactivity in electrophilic substitutions compared to analogs like 4-(4-Fluorophenyl)-3-fluorophenol, where fluorine is meta to the hydroxyl group .
  • Aromatic Interactions: The 2-fluorophenyl group in the target compound may engage in intramolecular hydrogen bonding, as seen in related fluorophenyl-pyridazinones, enhancing thermal stability .

Stability and Reactivity

  • Acidic Stability: Unlike tert-butyl-protected fluorophenyl-piperazine derivatives (e.g., compounds 1a and 1b in ), this compound lacks hydrolytically sensitive groups, suggesting greater stability in gastric conditions .
  • Biotransformation: Similar to 2-fluorophenol, the hydroxyl group may undergo glycosylation, but the bulky 2-fluorophenyl substituent likely reduces enzymatic accessibility, as observed in plant cell cultures .

Biological Activity

The compound 4-(2-Fluorophenyl)-2-fluorophenol , also known as 4-(2-fluorophenyl)-2-hydroxyfluorobenzene, is a fluorinated phenolic compound that has garnered attention due to its potential biological activities. Fluorinated compounds are often studied in medicinal chemistry for their unique properties, including increased metabolic stability and altered biological interactions. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Properties

Fluorinated phenolic compounds like this compound exhibit a variety of biological activities, including:

  • Antioxidant Activity : The presence of fluorine can enhance the antioxidant properties of phenolic compounds, potentially providing protective effects against oxidative stress.
  • Antimicrobial Activity : Some studies suggest that fluorinated phenols can inhibit the growth of various microbial strains.
  • Antitumor Activity : Research indicates that certain fluorinated compounds may exhibit cytotoxic effects against cancer cell lines.

The mechanisms through which this compound exerts its biological effects can be attributed to:

  • Metabolic Stability : The C–F bond is more resistant to metabolic degradation than C–H bonds, leading to prolonged bioavailability in biological systems .
  • Receptor Modulation : Fluorinated compounds can act as selective modulators of various receptors, influencing neurotransmitter systems and cellular signaling pathways .

Antioxidant Properties

A study examining the antioxidant activity of various fluorinated phenols found that this compound demonstrated significant free radical scavenging activity. This was attributed to the electron-withdrawing effect of the fluorine atoms, which enhances the stability of the phenoxyl radical formed during oxidation reactions .

Antimicrobial Activity

Research on the antimicrobial properties of fluorinated phenolic compounds revealed that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial activity .

Antitumor Activity

In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound induced significant cytotoxicity. The compound was shown to disrupt cell cycle progression and promote apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibitory effect on bacterial strains
AntitumorInduced cytotoxicity in cancer cells

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(2-Fluorophenyl)-2-fluorophenol?

The synthesis typically involves fluorination steps and condensation reactions. For example, fluorinated β-keto esters are synthesized using MgCl₂, Et₃N, and n-BuLi in anhydrous dichloromethane (DCM) with 2-fluorobenzoyl chloride. Subsequent Pechmann condensation with resorcinol derivatives under acidic conditions (e.g., H₂SO₄ at 35°C) yields fluorinated coumarins, which can be demethylated or functionalized further . Purity is ensured via column chromatography (silica gel) or centrifugal chromatography .

Q. What is the role of fluorine substitution in stabilizing molecular conformations?

Fluorine’s electronegativity induces dipole-dipole interactions and weak hydrogen bonds (C-F···H-C), which stabilize specific conformers. For instance, in coumarin derivatives, the fluorophenyl ring adopts a near-planar orientation relative to the core structure to minimize steric clashes and maximize F···H interactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data regarding fluorine’s hydrogen-bonding capability?

Conflicting reports on fluorine’s hydrogen-bond acceptor strength (e.g., O’Hagan vs. Desiraju) are addressed using DFT-based energy scans and Natural Bond Orbital (NBO) analysis. For example, B3LYP/6-311G-level calculations reveal that C-F···H-C interactions contribute ≈1–2 kcal/mol stabilization, confirming their weak but measurable influence . Coupling constant (JFH) simulations further distinguish through-space vs. through-bond effects .

Q. What strategies optimize reaction yields and purity during multi-step synthesis?

  • Stepwise monitoring : TLC tracks intermediates (e.g., β-keto ester formation).
  • Acid catalysis : H₂SO₄ in Pechmann condensation enhances regioselectivity and reduces side products .
  • Purification : Centrifugal chromatography (Harrison Research Chromatotron) achieves >90% purity for crystalline intermediates .
  • Metallation control : Anhydrous conditions (e.g., n-BuLi in dried DCM) prevent hydrolysis of sensitive intermediates .

Q. How does fluorine substitution impact bioactivity in drug discovery contexts?

Fluorine enhances metabolic stability and binding affinity via:

  • Lipophilicity modulation : Improves membrane permeability (logP optimization).
  • Electrostatic effects : Polar interactions with target proteins (e.g., kinase active sites).
  • Conformational restriction : Pre-organizes the molecule for optimal target engagement . Comparative studies with non-fluorinated analogs (e.g., coumarins) quantify these effects via IC₅₀ assays .

Data Contradiction Analysis

Q. Why do experimental and theoretical NMR chemical shifts show discrepancies?

RMSD values (e.g., 8.84 ppm for ¹³C) arise from solvent effects, crystal packing forces (absent in gas-phase DFT), and dynamic averaging in solution. Including implicit solvent models (e.g., PCM) or molecular dynamics (MD) simulations reduces these deviations .

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